![molecular formula C13H7F6NO B13425531 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline is a fluorinated aromatic compound known for its unique chemical properties and applications. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of palladium catalysts and bases such as sodium hydride in solvents like DMF (dimethylformamide) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which is used in its synthesis
Common Reagents and Conditions:
Bases: Sodium hydride, potassium carbonate.
Catalysts: Palladium-based catalysts.
Solvents: DMF, toluene, and other polar aprotic solvents.
Conditions: Inert atmosphere (argon or nitrogen), elevated temperatures (100-150°C)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Mecanismo De Acción
The mechanism by which 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, influencing pathways involved in cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
- 2,6-Difluoro-4-hydroxybenzonitrile
- Flufenoxuron
- 4-(trifluoromethyl)phenol
Comparison: Compared to these similar compounds, 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its multiple fluorine atoms provide enhanced stability and reactivity, making it more suitable for certain applications in pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C13H7F6NO |
|---|---|
Peso molecular |
307.19 g/mol |
Nombre IUPAC |
4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline |
InChI |
InChI=1S/C13H7F6NO/c14-8-5-7(20)1-2-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
Clave InChI |
LMQFDMOSHAAKOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


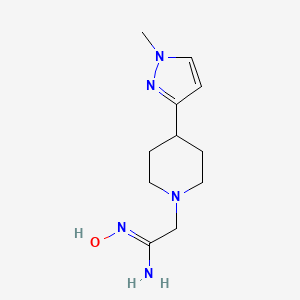

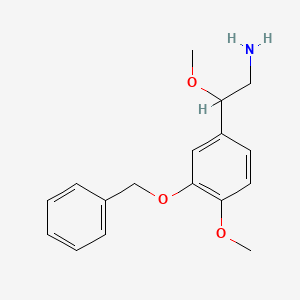
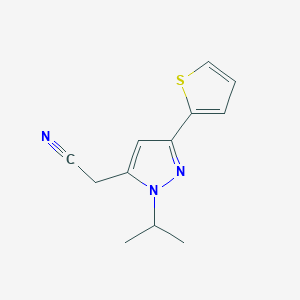
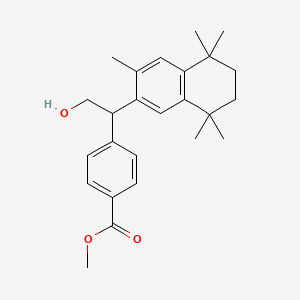
![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)


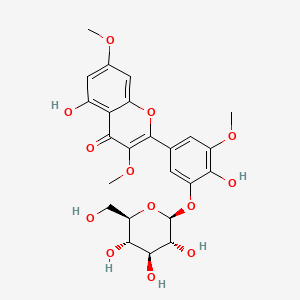
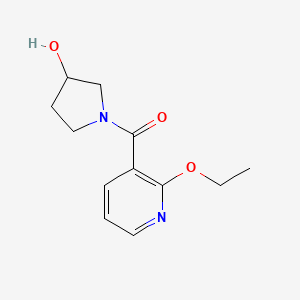
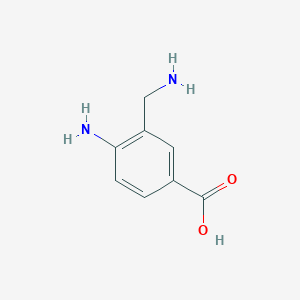


![(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13425529.png)
